molecular formula C25H24N4O3 B6565159 N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921776-08-1

N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565159
CAS No.: 921776-08-1
M. Wt: 428.5 g/mol
InChI Key: UDUTVLKTBWQQSC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a structurally complex molecule featuring a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The compound is substituted with a 3,5-dimethylphenyl group at the acetamide nitrogen and a 4-methylbenzyl moiety at the pyrimidine ring.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16-6-8-19(9-7-16)14-29-24(31)23-21(5-4-10-26-23)28(25(29)32)15-22(30)27-20-12-17(2)11-18(3)13-20/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTVLKTBWQQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

  • Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Core: Thieno[2,3-d]pyrimidine fused with a pyrido ring. Substituents: Acetamide, phenylamino, and methyl groups. Key Properties: Melting point (143–145°C), 73% synthetic yield, and IR/NMR data confirming carbonyl and aromatic functionalities.

Pyrimido[5,4-b]indole Derivatives

  • Example : 2-{[3-(3,5-Dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide
    • Core : Pyrimido[5,4-b]indole with a sulfanyl bridge.
    • Substituents : 3,5-Dimethylphenyl, naphthyl, and acetamide groups.
    • Comparison : The indole fusion introduces planar rigidity, while the sulfanyl group may enhance oxidative stability. The naphthyl substituent increases hydrophobicity compared to the target compound’s 4-methylbenzyl group.

Cyclopenta-Thieno-Pyrimidine Derivatives

  • Example: N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Core: Cyclopenta-thieno-pyrimidine. Substituents: Acetamide and aromatic ether linkage. Key Properties: Higher melting point (197–198°C), 53% yield, and LC-MS confirmation (m/z 326.0 [M+H]+).

Potential Pharmacological Implications

  • Kinase Inhibition : Pyrido-pyrimidine cores are associated with ATP-binding site inhibition in kinases. The target compound’s substituents may optimize steric and electronic complementarity to specific kinase domains.
  • Metabolic Stability: The absence of sulfur in the core may reduce susceptibility to oxidative metabolism compared to thieno analogues .

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